molecular formula C17H24O4 B1343584 Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate CAS No. 898757-63-6

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Cat. No.: B1343584
CAS No.: 898757-63-6
M. Wt: 292.4 g/mol
InChI Key: UOBIWNBDDOHOEN-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is an organic compound with the molecular formula C₁₇H₂₄O₄ It is characterized by the presence of an ethyl ester group, a ketone group, and a propoxyphenyl group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate typically involves the esterification of 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

6-oxo-6-(4-n-propoxyphenyl)hexanoic acid+ethanolH2SO4ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate+water\text{6-oxo-6-(4-n-propoxyphenyl)hexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid+ethanolH2​SO4​​ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid.

    Reduction: Formation of 6-hydroxy-6-(4-n-propoxyphenyl)hexanoate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.

Comparison with Similar Compounds

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate can be compared with similar compounds such as:

  • Ethyl 6-oxo-6-(4-methoxyphenyl)hexanoate
  • Ethyl 6-oxo-6-(4-ethoxyphenyl)hexanoate
  • Ethyl 6-oxo-6-(4-butoxyphenyl)hexanoate

These compounds share a similar hexanoate backbone but differ in the substituent on the phenyl ring. The unique propoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIWNBDDOHOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645785
Record name Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-63-6
Record name Ethyl ε-oxo-4-propoxybenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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